molecular formula C7H9N3O2 B045826 p-Aminosalicylic acid hydrazide CAS No. 6946-29-8

p-Aminosalicylic acid hydrazide

Cat. No. B045826
CAS RN: 6946-29-8
M. Wt: 167.17 g/mol
InChI Key: FYZGXAKJVDHGDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives like benzoic acid p-amino-[(substituted phenyl/pyridyl) methylene] hydrazide involves the interaction of p-aminobenzoic acid hydrazide with various aromatic aldehydes, leading to compounds with potential antimicrobial activity. These derivatives are characterized using UV, IR, 1H-NMR, and mass spectral data (Komurcu Sg et al., 1995).

Molecular Structure Analysis

Molecular structure analyses of p-aminosalicylic acid and its derivatives reveal a complex interplay of hydrogen bonding and other intermolecular interactions. The crystal structures of various salts and hydrates of p-aminosalicylic acid, for instance, have been determined, highlighting the influence of these interactions on the compound's physical and chemical properties (Cherukuvada S et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of p-aminosalicylic acid hydrazide is highlighted in its ability to form various adducts and complexes. For example, solid-state reactions of p-aminosalicylic acid involve dehydrochlorination and decarboxylation, leading to different molecular forms. These reactions are influenced by factors like crystal habit and structure, which affect the compound's reactivity and the formation of specific products (Lin C-T et al., 1979).

Physical Properties Analysis

The physical properties of p-aminosalicylic acid hydrazide and its derivatives, such as solubility and dissolution rates, are crucial for their application in various fields. Studies have investigated these properties in different salts of p-aminosalicylic acid, revealing how crystal structure and hydration levels impact solubility and thermal behavior (Forbes R et al., 1992).

Chemical Properties Analysis

The chemical properties of p-aminosalicylic acid hydrazide, such as its ability to undergo specific reactions like acylation, are significant for its synthesis and modification. The reactions with acetic and formic acid, for example, demonstrate the compound's reactivity and the potential for producing various derivatives. These processes are essential for exploring the compound's applications beyond its antimicrobial properties (Hojo K et al., 2002).

Scientific Research Applications

  • Pharmaceuticals - Anti-tubercular Agent

    • p-Aminosalicylic acid (PAS) is used therapeutically as an anti-tubercular agent . It needs to be administered orally in very large amounts, 8–12 g per day in two or three divided doses . This is inconvenient to the patient, hence the importance of reducing the drug dosage .
  • Pharmaceuticals - Pulmonary Delivery

    • PAS and its ammonium salt have been investigated for pulmonary delivery . The impact of the pore-forming agent, ammonium carbonate (AC), on the morphological, aerodynamic, and physicochemical properties of the resulting powders has been studied . The solution composition impacted the morphology of the resulting powders, which ranged from irregular crystal agglomerates to spherical crystal clusters and porous microparticles .
  • Material Science - High Performance Materials

    • Wholly aromatic polyamide-hydrazides, which can be derived from p-Aminosalicylic acid hydrazide, have attracted great attention as a class of high-performance materials with high thermal and thermo-oxidative stability . They are extensively used in reverse osmosis applications . Their appropriately drawn fibers showed very high mechanical strength and moduli .
  • Pharmaceuticals - Treatment of Tuberculosis

    • p-Aminosalicylic acid (PAS) is primarily used as an antibiotic to treat tuberculosis . It is used in combination with other active agents . It is on the World Health Organization’s List of Essential Medicines .
  • Pharmaceuticals - Treatment of Inflammatory Bowel Disease

    • PAS has also been used as a second line agent to sulfasalazine in people with inflammatory bowel disease such as ulcerative colitis and Crohn’s disease .
  • Pharmaceuticals - Post World War II Tuberculosis Treatment

    • After World War II, with tuberculosis on the rise again in Europe, a p-Aminosalicylic acid (PAS) derivative was sent to some Danish hospitals and tuberculosis sanatoriums .

properties

IUPAC Name

4-amino-2-hydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c8-4-1-2-5(6(11)3-4)7(12)10-9/h1-3,11H,8-9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZGXAKJVDHGDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219623
Record name p-Aminosalicylic acid hydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Aminosalicylic acid hydrazide

CAS RN

6946-29-8
Record name p-Aminosalicylic acid hydrazide
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Record name p-Aminosalicylic acid hydrazide
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Record name Apacizin
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Record name p-Aminosalicylic acid hydrazide
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Record name 4-aminosalicylohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
K Nakamae - Journal of Applied Polymer Science: Applied …, 1993 - ksascholar.dri.sa
… A novel polyamide-hydrazide was synthesized by low-temperature solution polycondensation reaction of p-aminosalicylic acid hydrazide (PASH) with an equimolar amount of …
Number of citations: 12 ksascholar.dri.sa
JJD Hart, SL Piepes, FE Anderson… - Antibiotics & …, 1954 - cabdirect.org
p-Aminosalicylic Acid Hydrazide in Vitro Activity against Mycobacterium tuberculosis. … p-Aminosalicylic Acid Hydrazide in Vitro Activity against Mycobacterium tuberculosis. … Abstract : The in vitro …
Number of citations: 6 www.cabdirect.org
NA Mohamed, K Nakamae - Polymer, 1993 - Elsevier
… PTASH was prepared by a low temperature (-5 to -10C) solution polycondensation reaction of paminosalicylic acid hydrazide and terephthaloyl chloride in N,N-dimethylacetamide (…
Number of citations: 15 www.sciencedirect.com
K Nakamae - Journal of Applied Polymer Science: Applied …, 1993 - ksascholar.dri.sa
… Poly[4-(terephthaloylamino) salicylic acid hydrazide] (PTASH), prepared by low-temperature solution polycondensation (-5-10 C) of p-aminosalicylic acid hydrazide (PASH) with …
Number of citations: 14 ksascholar.dri.sa
MM Fahmy, RF Al-Ghamdi, NA Mohamed - Polymer bulletin, 2011 - Springer
… novel wholly para-oriented aromatic poly(ether-amide-hydrazide)s containing various pendant groups on their aromatic rings were synthesized from p-aminosalicylic acid hydrazide (…
Number of citations: 10 link.springer.com
G Orestano, M Ghione - Archivio italiano di scienze …, 1953 - pubmed.ncbi.nlm.nih.gov
[The activity of the blood of rabbits treated with p-aminosalicylic acid hydrazide against Mycobacterium tuberculosis] [The activity of the blood of rabbits treated with p-aminosalicylic …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
N FS - Praxis, 1953 - europepmc.org
… [The activity of the blood of rabbits treated with p-aminosalicylic acid hydrazide against … p-Aminosalicylic acid hydrazide in vitro activity against Mycobacterium tuberculosis. …
Number of citations: 2 europepmc.org
A DI MARCO, B ZANCHI, V ZAVAGLIO - Lo sperimentale, 1952 - pubmed.ncbi.nlm.nih.gov
[Antituberculous activity of p-aminosalicylic acid hydrazide] [Antituberculous activity of p-aminosalicylic acid hydrazide] …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
G ORESTANO - Minerva Medica, 1957 - europepmc.org
[Five years of research and clinical experience on p-aminosalicylic acid hydrazide]. - Abstract - Europe PMC … [Five years of research and clinical experience on p-aminosalicylic …
Number of citations: 2 europepmc.org
E BELLIS, A SCOGNAMILLO - Gazzetta Medica Italiana, 1955 - europepmc.org
… [Clinical contribution to the treatment of pulmonary tuberculosis with p-aminosalicylic acid hydrazide]. … [Clinical study of the effects of p-aminosalicylic acid hydrazide (pasdrazide) …
Number of citations: 2 europepmc.org

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